N-(4-acetylphenyl)methanesulfonamide

Beschreibung

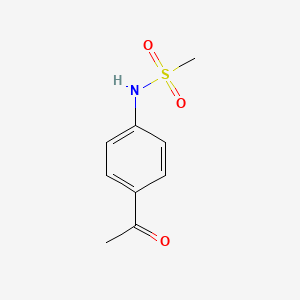

Chemical Structure: N-(4-Acetylphenyl)methanesulfonamide (CAS 7151-76-0) is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to a 4-acetylphenyl ring. The acetyl group (-COCH₃) at the para position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Synthesis and Applications: Synthesized via sulfonylation of 4-aminoacetophenone, it is commonly used as a pharmaceutical intermediate. Evidence highlights its role in medicinal chemistry for designing anti-inflammatory and antimicrobial agents, owing to the sulfonamide moiety’s bioactivity . Commercial availability at 98% purity underscores its utility in organic synthesis and drug discovery .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFGIIQPXLTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350607 | |

| Record name | N-(4-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-89-5 | |

| Record name | N-(4-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetylmethanesulfonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis from 4-aminoacetophenone and Methanesulfonyl Chloride

One of the most common methods involves the reaction of 4-aminoacetophenone with methanesulfonyl chloride in a suitable solvent.

Reagents :

- 4-aminoacetophenone (4 g, approximately 29.62 mmol)

- Methanesulfonyl chloride (4.25 mL, approximately 37.03 mmol)

- Pyridine (5 mL) as a solvent

-

- A solution of 4-aminoacetophenone in pyridine is prepared.

- Methanesulfonyl chloride is slowly added to this solution while stirring.

- The reaction mixture is allowed to stand at room temperature overnight.

Expected Outcome : The product, N-(4-acetylphenyl)methanesulfonamide, can be purified through recrystallization from suitable solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another effective method that enhances reaction rates and yields.

Reagents :

- Same as above, with added microwave irradiation.

-

- Combine the reagents in a microwave-safe vessel.

- Subject the mixture to microwave irradiation for a set period.

Benefits : This method significantly reduces synthesis time and improves yield compared to traditional heating methods.

Biocatalytic Reduction Method

Recent studies have explored biocatalytic methods for synthesizing derivatives of this compound using whole cells as catalysts.

Reagents :

- Whole cells of Candida viswanathii as biocatalysts

- Acetophenone derivatives

-

- Inoculate Candida viswanathii into nutrient broth containing acetophenone.

- Optimize conditions such as pH and temperature for maximum conversion.

Results : This method provides high enantioselectivity and conversion rates, making it a promising approach for complex syntheses.

The following table summarizes the key characteristics of different preparation methods for this compound:

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Reaction with Methanesulfonyl Chloride | 4-aminoacetophenone, methanesulfonyl chloride | Simple procedure, good yield | Requires careful handling of reagents |

| Microwave-Assisted Synthesis | Same as above | Faster reaction times, higher yields | Equipment availability |

| Biocatalytic Reduction | Whole cells of Candida viswanathii | High selectivity and conversion | Longer reaction times |

This compound can be synthesized through various methods, each with unique advantages and limitations. The choice of preparation method depends on factors such as desired yield, time constraints, and available resources. Continued research into alternative synthesis routes may further enhance the efficiency and applicability of this compound in medicinal chemistry and other fields.

Recent studies have highlighted the biological activity of this compound, particularly its potential as an anti-inflammatory agent and its cytotoxic effects against cancer cell lines. For example:

- In vitro studies have shown significant growth inhibition in leukemia cell lines with IC50 values indicating potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| CCRF-CEM | 6.84 |

| SR | 2.97 |

These findings underscore the importance of developing efficient synthetic methods to facilitate further research into this compound's therapeutic potential.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The acetyl and methanesulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-acetylphenyl)methanesulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the formation of diverse derivatives that can be utilized in further research.

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield sulfonic acids or other functional groups. |

| Reduction | Modifies functional groups to produce amines or alcohols. |

| Substitution | Acetyl and methanesulfonamide groups can lead to new derivatives. |

Biology

The compound has been investigated for its potential biological activities, particularly its antibacterial properties and anti-inflammatory effects. Notably, it selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, making it a candidate for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Activity:

- Anti-inflammatory Properties: Effective in reducing inflammation by inhibiting COX-2.

- Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines.

Case Study 1: Anti-Cancer Activity

A study evaluated this compound's effects on leukemia cell lines (CCRF-CEM and SR). The results indicated significant cytotoxicity, with IC50 values demonstrating potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| CCRF-CEM | 6.84 |

| SR | 2.97 |

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Comparative Analysis with Sunitinib

In comparative analyses against sunitinib, a known anticancer agent, this compound showed lower IC50 values against specific leukemia cell lines. This highlights its potential as an effective alternative or adjunct therapy in treating hematological malignancies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier, enhancing its therapeutic applications in central nervous system-related conditions.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The acetyl and methanesulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring or sulfonamide group. Key examples include:

Physicochemical Properties

- Electronic Effects : The acetyl group in N-(4-acetylphenyl)methanesulfonamide enhances electron withdrawal compared to methyl or methoxy substituents in analogs (e.g., N-(2-methylphenyl)methanesulfonamide), altering NMR chemical shifts and vibrational spectra .

- Crystal Packing : Unlike N-(4-chloro-2-nitrophenyl) derivatives, which exhibit intermolecular H-bonding (C–H⋯O) and nitro group planarity deviations , the acetyl group in the title compound may favor π-π stacking due to its planar geometry.

Spectroscopic and Computational Data

- NMR Shifts : DFT studies on methyl-substituted analogs (e.g., N-(3-methylphenyl)methanesulfonamide) reveal that para-substituents significantly influence chemical shifts. For instance, the acetyl group causes downfield shifts in ¹H NMR due to deshielding effects .

- Vibrational Modes: The C=O stretch in the acetyl group (~1680 cm⁻¹) distinguishes its IR spectrum from methoxy or nitro analogs, which show characteristic S=O and NO₂ stretches .

Key Research Findings

Substituent Impact on Bioactivity : Para-acetyl derivatives exhibit moderate COX-2 inhibition compared to nitro-substituted sulfonamides (e.g., nimesulide derivatives), suggesting substituent size and polarity critically affect target binding .

Thermodynamic Stability : Computational studies indicate that electron-withdrawing groups (e.g., acetyl) stabilize the sulfonamide moiety via resonance, enhancing thermal stability compared to alkyl-substituted analogs .

Synthetic Versatility : The acetyl group facilitates further functionalization (e.g., condensation reactions) to generate heterocycles, a feature exploited in synthesizing thiadiazole and piperazinedione derivatives .

Biologische Aktivität

N-(4-acetylphenyl)methanesulfonamide is an organic compound with significant biological activity, particularly noted for its anti-inflammatory and potential anticancer properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 213.25 g/mol. It appears as a colorless powder with a melting point between 99 to 101 °C and is soluble in polar solvents, which enhances its utility in medicinal chemistry.

The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial in inflammatory processes. This selective inhibition helps reduce inflammation while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, this compound has been studied for its interactions with various kinases, including PDGFRα and Aurora A, using molecular docking techniques to evaluate binding affinities.

Anti-inflammatory Properties

This compound's anti-inflammatory activity has been linked to its ability to selectively inhibit COX-2. This mechanism is particularly beneficial for treating conditions like arthritis without the adverse effects often seen with traditional NSAIDs.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in leukemia cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| CCRF-CEM | 6.84 |

| SR | 2.97 |

These values suggest that this compound could serve as a promising candidate for further development in cancer therapy .

Case Studies

Case studies have provided valuable insights into the compound's efficacy and potential applications:

- Case Study on Leukemia Treatment : A study evaluated the effect of this compound on CCRF-CEM and SR leukemia cell lines. The results indicated significant cytotoxicity and cell cycle arrest at various phases, suggesting that the compound could disrupt cancer cell proliferation effectively .

- Comparative Study with Sunitinib : In comparative analyses, this compound exhibited lower IC50 values against certain leukemia cell lines compared to sunitinib, a known anticancer agent. This highlights its potential as an effective alternative or adjunct therapy in treating hematological malignancies .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier, which may enhance its therapeutic applications in central nervous system-related conditions.

Q & A

Q. What are the common synthetic routes for N-(4-acetylphenyl)methanesulfonamide, and what are the critical optimization steps?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting N-(4-acetylphenyl)amine with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C . Key optimization steps include controlling reaction stoichiometry to avoid over-sulfonylation and purification via column chromatography using gradients of ethyl acetate/hexane. Yield improvements are achieved by slow reagent addition and inert atmosphere conditions .

Q. How is This compound characterized using spectroscopic techniques?

- NMR : The acetyl group (C=O) appears as a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C). The sulfonamide protons (NH) resonate at ~7–8 ppm (¹H), while aromatic protons show splitting patterns consistent with para-substitution .

- FT-IR : Stretching vibrations for S=O (~1350–1150 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular weight (e.g., 247.3 g/mol) .

Q. What analytical methods are used to assess purity, and how are conflicting data resolved?

Purity is typically confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Conflicting data (e.g., HPLC vs. TLC) may arise from residual solvents or polymorphic forms. Recrystallization from ethanol/water mixtures and differential scanning calorimetry (DSC) can resolve discrepancies by identifying crystalline phases .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive derivatives?

The acetyl and sulfonamide groups enable regioselective functionalization. For example:

- Metal complexes : The sulfonamide moiety can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial studies. Stability constants are determined via UV-Vis titration .

- Heterocyclic synthesis : Reaction with hydrazine yields pyrazole derivatives, while cyclization with thiourea forms thiadiazoles .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Challenges include poor crystal quality due to flexible sulfonamide groups and solvent inclusion. Strategies:

- Crystallization : Slow evaporation from DMSO/ether mixtures promotes single-crystal growth.

- Refinement : SHELXL-2018 is used for structure solution, with hydrogen atoms placed via riding models. Disordered solvent molecules are masked using SQUEEZE . Key bond lengths (e.g., S–N: ~1.63 Å) and torsion angles are validated against similar sulfonamides .

Q. How do substituents on the phenyl ring influence the compound’s electronic properties and reactivity?

- Electron-withdrawing groups (e.g., nitro) increase sulfonamide acidity (pKa ~8–10), enhancing nucleophilic substitution reactivity.

- Electron-donating groups (e.g., methoxy) stabilize intermediates in electrophilic aromatic substitution. DFT calculations (B3LYP/6-311G**) correlate Hammett σ values with reaction rates .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Byproduct suppression : Use of scavengers (e.g., molecular sieves) for residual water in sulfonylation.

- Process control : Flow chemistry reduces exothermicity risks, while inline FT-IR monitors reaction progress .

Methodological Guidance

Q. How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Statistical validation : Use ANOVA to compare IC₅₀ values across derivatives. Outliers may arise from assay interference (e.g., compound aggregation).

- Molecular docking : AutoDock Vina predicts binding modes to target proteins (e.g., cyclooxygenase-2), highlighting steric clashes or hydrogen-bond mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.